molecular formula C27H25N3O6 B2953855 N-(3-methoxyphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide CAS No. 894562-01-7

N-(3-methoxyphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide

Cat. No.: B2953855
CAS No.: 894562-01-7
M. Wt: 487.512
InChI Key: VCHHLZVPEKRVDS-UHFFFAOYSA-N
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Description

The compound N-(3-methoxyphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a quinoline-based acetamide derivative characterized by a fused [1,3]dioxolo[4,5-g]quinolin core. Key structural features include:

  • A 6-oxo-2H,5H,6H-quinolin scaffold with a [1,3]dioxolo ring system.
  • A [(4-methoxyphenyl)amino]methyl substituent at position 7 of the quinoline ring.
  • An N-(3-methoxyphenyl)acetamide side chain at position 2.

Properties

IUPAC Name

2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6/c1-33-21-8-6-19(7-9-21)28-14-18-10-17-11-24-25(36-16-35-24)13-23(17)30(27(18)32)15-26(31)29-20-4-3-5-22(12-20)34-2/h3-13,28H,14-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHLZVPEKRVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinoline intermediate, followed by the introduction of the methoxyphenyl and acetamide groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinolines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the methoxyphenyl and acetamide groups can enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Comparison with Similar Compounds

Structural Analogs

The following analogs share core quinoline/quinoxaline frameworks and acetamide functional groups but differ in substituents and biological profiles:

Compound Name Key Structural Differences Biological Activity Reference
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(3-methoxyphenyl)acetamide Replaces [(4-methoxyphenyl)amino]methyl with a 4-ethoxybenzoyl group Not explicitly reported, but similar dioxinoquinolin derivatives target kinases
N-(3-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide Substitutes 3-methoxyphenyl with 3-chloro-2-methylphenyl; lacks dioxolo ring No activity data provided, but chloro groups often enhance cytotoxicity
N-(4-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide Replaces 3-methoxyphenyl with 4-ethylphenyl Structural analog with potential anti-inflammatory properties
MF498 (EP4 antagonist) Contains a pyrrolo[3,4-g]quinolin core and sulfonyl group Inhibits EP4 receptor, reduces joint inflammation and pain in arthritis models

Structure-Activity Relationships (SAR)

  • Methoxy Groups : The 3- and 4-methoxyphenyl substituents may improve metabolic stability and target affinity compared to ethoxy or chloro analogs .
  • Acetamide Side Chain : Critical for hydrogen bonding with biological targets (e.g., kinases or prostaglandin receptors) .

Biological Activity

N-(3-methoxyphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of the quinoline core followed by functionalization with methoxy and acetamide groups. The compound's structure can be analyzed using various spectroscopic methods such as NMR and IR spectroscopy.

Table 1: Structural Data of this compound

PropertyValue
Molecular FormulaC23H24N2O4
Molecular Weight392.45 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and ethanol

Biological Activity

The biological activity of this compound is primarily attributed to its structural motifs that are known to interact with various biological targets.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing quinoline and methoxy groups have shown efficacy against different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The antimicrobial activity of related compounds has also been documented. Studies indicate that phenoxy-N-arylacetamides can exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds with similar scaffolds have been reported to possess anti-inflammatory properties. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

  • Anticancer Study : A study evaluating a series of quinoline derivatives found that a compound structurally related to this compound exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Antimicrobial Study : Another investigation assessed the antimicrobial efficacy of several phenoxy-acetamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the methoxy groups enhanced antibacterial activity significantly .

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